molecular formula C12H14N2O4 B329535 N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE

N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B329535
M. Wt: 250.25 g/mol
InChI Key: VJCKWJKQOUDHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, which is further connected to a nitrophenyl group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of 4-methyl-2-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide
  • 4-nitro-N-(2-phenylethyl)benzamide
  • 4-nitro-N-(4-nitrobenzoyl)-N-(3-nitro-2-pyridinyl)benzamide
  • 4-nitro-N-(3-pyridinyl)benzamide

Uniqueness

N~2~-(4-METHYL-2-NITROPHENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and a nitrophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14N2O4/c1-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-18-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15)

InChI Key

VJCKWJKQOUDHAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCO2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCO2)[N+](=O)[O-]

Origin of Product

United States

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